molecular formula C11H11BrN2S B6632131 N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine

N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine

Cat. No. B6632131
M. Wt: 283.19 g/mol
InChI Key: KSSJNVRJABCVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine is a chemical compound that belongs to the class of heterocyclic compounds. It has been widely studied for its potential use in scientific research applications. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of various kinases, including Akt and ERK1/2. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine has several advantages for lab experiments. The compound is readily available and has been extensively studied. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied. However, there are also limitations to using the compound in lab experiments. The compound has not been extensively studied in humans, and its safety profile is not fully understood. Additionally, the compound may have off-target effects that need to be considered when designing experiments.

Future Directions

There are several future directions for the study of N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine. One direction is to further study the mechanism of action of the compound. Understanding the mechanism of action can help identify potential targets for the development of new drugs. Another direction is to study the safety profile of the compound in humans. This can help determine the potential use of the compound in clinical settings. Additionally, further studies can be conducted to identify potential off-target effects of the compound. This can help researchers design experiments that take into account potential off-target effects. Finally, the compound can be further studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine involves the reaction of 3-bromothiophene-2-carboxaldehyde and 5-methylpyridin-3-amine in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized for large-scale production, and the compound is readily available for scientific research applications.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine has been extensively studied for its potential use in scientific research applications. The compound has shown promising results in various studies, including cancer research, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various animal models. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-8-4-9(6-13-5-8)14-7-11-10(12)2-3-15-11/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSJNVRJABCVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)NCC2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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